1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine is a compound that features an adamantane moiety linked to a trifluoropropylamine group. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. The trifluoropropylamine group introduces fluorine atoms, enhancing the compound’s chemical and biological properties.
Preparation Methods
The synthesis of 1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and trifluoropropylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoropropylamine group can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(Adamantan-1-yl)-3,3,3-trifluoropropan-1-amine can be compared with other adamantane derivatives:
Similar Compounds: Examples include 1-(Adamantan-1-yl)ethanamine and 1-(Adamantan-1-yl)methanamine.
Properties
Molecular Formula |
C13H20F3N |
---|---|
Molecular Weight |
247.30 g/mol |
IUPAC Name |
1-(1-adamantyl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C13H20F3N/c14-13(15,16)7-11(17)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11H,1-7,17H2 |
InChI Key |
ZNVCYHBMGHKJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.